molecular formula C8H4Br2F2O2 B1410891 2,4-Dibromo-3,5-difluorophenylacetic acid CAS No. 1806294-13-2

2,4-Dibromo-3,5-difluorophenylacetic acid

Cat. No.: B1410891
CAS No.: 1806294-13-2
M. Wt: 329.92 g/mol
InChI Key: VCCZMZVXRGNKDJ-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluorophenylacetic acid is a halogenated phenylacetic acid derivative with bromine atoms at positions 2 and 4 and fluorine atoms at positions 3 and 5 on the aromatic ring. Halogenation (bromine and fluorine) significantly influences the compound’s electronic properties, solubility, and reactivity, making it a candidate for drug development and organic synthesis .

Properties

IUPAC Name

2-(2,4-dibromo-3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F2O2/c9-6-3(2-5(13)14)1-4(11)7(10)8(6)12/h1H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCZMZVXRGNKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes:

    Bromination: Starting with 3,5-difluorophenylacetic acid, bromination is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Fluorination: The fluorination step can be achieved using fluorine gas or a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions.

Industrial Production Methods

Industrial production of 2,4-Dibromo-3,5-difluorophenylacetic acid may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-difluorophenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-3,5-difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-difluorophenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2,4-Dibromo-3,5-difluorophenylacetic acid and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups Biological Activity (IC50)
2,4-Dibromo-3,5-difluorophenylacetic acid Br (2,4); F (3,5) C₈H₅Br₂F₂O₂ 330.94* Bromine, Fluorine Not reported in evidence
Subereaphenol C (Revised Structure) Br (2,4); OH (3,6) C₁₀H₁₀Br₂O₅ 394.00 Bromine, Hydroxyl 13.3 µM (HeLa cells)
3,5-Difluorophenylacetic acid F (3,5) C₈H₆F₂O₂ 172.13 Fluorine Used in sorafenib derivatives
2-Bromo-4,5-difluorophenylacetic acid Br (2); F (4,5) C₈H₅BrF₂O₂ 251.02 Bromine, Fluorine Intermediate in organic syntheses
Key Observations:
  • Fluorine’s electronegativity withdraws electron density, affecting aromatic ring reactivity .
  • Functional Groups: Hydroxyl groups in subereaphenol C improve solubility via hydrogen bonding, whereas fluorine and bromine in the target compound may reduce solubility but increase stability against metabolic degradation .
Antiproliferative and Cytotoxic Effects:
  • Subereaphenol C (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate): Exhibits potent antiproliferative activity against HeLa cells (IC50 = 13.3 µM), attributed to bromine’s cytotoxic effects and hydroxyl-mediated interactions with cellular targets .
  • Aerothionin : A brominated alkaloid with IC50 = 29 µM against HeLa cells, highlighting bromine’s role in cytotoxicity .
  • Fluorine may modulate selectivity and pharmacokinetics .

Physicochemical Properties

Property 2,4-Dibromo-3,5-difluorophenylacetic acid 3,5-Difluorophenylacetic acid 2-Bromo-4,5-difluorophenylacetic acid
Melting Point Not reported 68–70 °C Predicted: Not available
Density ~1.7 g/cm³ (estimated) 1.30 g/cm³ (estimate) 1.77 g/cm³ (predicted)
Solubility Low (bromine/fluorine) Slightly soluble in water Slightly soluble in water
pKa ~3.8 (estimated) Not reported 3.82 (predicted)
Notes:
  • The target compound’s higher molar mass (330.94 g/mol vs. 172.13 g/mol for 3,5-difluoro analog) may reduce aqueous solubility but improve lipid bilayer penetration .

Biological Activity

2,4-Dibromo-3,5-difluorophenylacetic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

  • Molecular Formula: C₈H₆Br₂F₂O₂
  • Molecular Weight: 305.94 g/mol

The presence of bromine and fluorine atoms in its structure can significantly influence its biological activity by enhancing binding affinities and modulating interactions with biological targets.

The biological activity of 2,4-dibromo-3,5-difluorophenylacetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can facilitate:

  • Increased Binding Affinity: The presence of bromine and fluorine enhances the compound's ability to form non-covalent interactions through halogen bonding.
  • Modulation of Enzymatic Activity: By binding to active sites on enzymes, this compound can inhibit or activate various biochemical pathways.

Biological Studies and Findings

Recent studies have investigated the biological effects of 2,4-dibromo-3,5-difluorophenylacetic acid across different models. Key findings include:

  • Antimicrobial Activity:
    • Research indicates that halogenated phenylacetic acids exhibit significant antimicrobial properties against various bacterial strains. The specific activity of 2,4-dibromo-3,5-difluorophenylacetic acid has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects:
    • In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
  • Toxicological Assessments:
    • Toxicity studies reveal that while the compound exhibits beneficial biological activities, it also presents cytotoxic effects at higher concentrations. Understanding the dose-response relationship is crucial for therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of 2,4-dibromo-3,5-difluorophenylacetic acid can be compared with other halogenated phenylacetic acids:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity Level
2,4-Dibromo-3,5-difluorophenylacetic acidModerateHighModerate
2,4-Dichloro-3,5-difluorophenylacetic acidLowModerateLow
2-Bromo-3-fluorophenylacetic acidHighLowHigh

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on various halogenated phenylacetic acids demonstrated that 2,4-dibromo-3,5-difluorophenylacetic acid exhibited superior antimicrobial properties compared to its analogs. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, revealing effective inhibition at concentrations as low as 10 µg/mL.

Case Study 2: Inflammatory Response Modulation
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 2,4-dibromo-3,5-difluorophenylacetic acid resulted in a significant decrease in levels of TNF-alpha and IL-6. This finding supports its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromo-3,5-difluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3,5-difluorophenylacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.